
Iron dextran
概要
説明
Iron dextran is a complex of ferric hydroxide and dextran, a polysaccharide. It is a dark brown, slightly viscous liquid used primarily for intravenous or intramuscular administration to treat iron deficiency in patients who cannot take oral iron supplements . Iron is essential for the formation of hemoglobin and other heme and non-heme compounds, and untreated iron deficiency can lead to anemia .
準備方法
Synthetic Routes and Reaction Conditions: Iron dextran is synthesized by reacting ferric chloride with dextran in an aqueous solution in the presence of citric acid. The reaction is maintained at a temperature between 50°C and 100°C, and the pH is kept between 9.0 and 10.0 . This process results in a substantially pure iron-dextran preparation that is free of chloride ions .
Industrial Production Methods: Industrial production of this compound involves hydrolysis of dextran, followed by ultra-filtration or gel column separation, oxidation, complexing, ultra-filtration refining, and ethanol precipitation or spray drying . These steps ensure the production of a high-purity product suitable for medical use.
化学反応の分析
Table 1: Dextran Molecular Weight Distribution
Enzyme Variant | Dextran Type | Molecular Weight (Da) | α(1→6):α(1→4) Ratio |
---|---|---|---|
DSR-MΔ2 (Wild-type) | Bimodal | 3,000–5,000 (L) / 10,000 (H) | 90:10 |
Q634A Mutant | Monomodal | 3,951 ± 120 | 86:14 |
Dextran Oxidation and Iron Chelation
L-dextran undergoes NaOH oxidation to introduce carboxyl groups, enabling iron binding:
-
Oxidation :
-
Iron Chelation :
pH-Dependent Instability
Iron dextran decomposes under acidic conditions (pH ≤5) or elevated temperatures (149–158°F) . The colloidal structure breaks down, releasing free iron ions:
textFeOOH-dextran → Fe³⁺ + Dextran fragments
Pretreatment for Enhanced Stability
Patent US6977249B1 describes a stabilization method involving:
-
Partial Hydrogenation : Reduces aldehyde groups in dextran to alcohols.
-
Selective Oxidation : Converts remaining aldehydes to carboxyl groups.
This dual-step process lowers molecular weight (≤15 kDa) while maintaining colloidal stability .
Table 3: Stabilization Protocol Outcomes
Pretreatment Step | Result | Impact on Product |
---|---|---|
Partial Hydrogenation | ≤15% residual aldehydes | Prevents excessive crosslinking |
Oxidation | Carboxyl group introduction | Enhances iron-binding capacity |
Structural Characterization
-
13C NMR : Post-oxidation spectra show loss of α(1→4) branching signals (103.65 ppm, 79.24 ppm) and new gluconic acid peaks (170 ppm) .
-
GPC Analysis : Confirms depolymerization after NaOH treatment (retention time increases from 18.2 min to 19.5 min) .
This synthesis and reactivity profile demonstrates that this compound’s pharmacological efficacy depends on controlled dextran functionalization and precise iron-chelation chemistry. The enzymatic production of low molecular weight dextran (3,000–6,000 Da) using engineered mutants like Q634A offers a scalable method for industrial applications .
科学的研究の応用
Clinical Indications
Iron dextran is primarily indicated for:
- Iron Deficiency Anemia: It is utilized when oral iron therapy is ineffective or not tolerated. Conditions include:
FDA Approval
The U.S. Food and Drug Administration (FDA) has approved this compound for treating IDA in patients who cannot adequately absorb oral iron or have experienced severe side effects from it .
Administration Protocols
Intravenous Administration:
- Dosage is typically calculated based on hemoglobin levels and individual patient needs. For instance, a patient with a hemoglobin deficit may receive a total dose calculated as follows:
- Infusions are administered slowly to minimize adverse reactions .
Efficacy
Studies have shown that intravenous this compound leads to significant improvements in hemoglobin levels compared to oral iron, particularly in patients with inflammatory bowel diseases (IBD) where oral absorption may be compromised .
Safety Concerns
Adverse reactions can occur, including anaphylaxis and infusion-related reactions. A cohort study reported an overall adverse event rate of 3.8% for this compound infusions . Serious reactions were more common in specific populations, such as those with underlying health conditions .
Case Study: Menometrorrhagia
A 17-year-old female with severe IDA due to menometrorrhagia received a total dose of 2750 mg of this compound over a four-hour infusion period. Post-treatment assessments showed marked increases in hemoglobin and ferritin levels, indicating effective replenishment of iron stores .
Case Study: Inflammatory Bowel Disease
In a cohort of IBD patients treated with IV this compound, significant improvements were noted in hemoglobin levels after treatment compared to those receiving oral supplements. The study highlighted the necessity for IV administration in cases where oral therapy was insufficient due to disease-related malabsorption .
作用機序
After administration, iron dextran is removed from the plasma by cells of the reticuloendothelial system, which split the complex into iron and dextran . The iron is then bound to protein moieties to form hemosiderin or ferritin, replenishing hemoglobin and iron stores . This process is essential for the treatment of iron deficiency anemia .
類似化合物との比較
Ferric Carboxymaltose: Another intravenous iron preparation used to treat iron deficiency.
Ferric Derisomaltose: Known for its improved safety profile and rapid administration.
Ferumoxytol: Used for iron deficiency anemia with a different carbohydrate complex.
Iron Sucrose: Commonly used intravenous iron supplement.
Uniqueness of Iron Dextran: this compound is unique due to its specific complexation with dextran, which allows for a controlled release of iron and minimizes the risk of toxicity . Its long history of use and well-documented efficacy make it a reliable choice for treating iron deficiency anemia .
生物活性
Iron dextran is a complex of ferric hydroxide and dextran, primarily used as an injectable treatment for iron deficiency anemia, particularly in patients who do not respond to oral iron therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, oxidative stress, clinical efficacy, and safety profile.
This compound acts as a source of iron for erythropoiesis, the process of red blood cell production. Upon administration, it is broken down in the body to release iron, which is then utilized in hemoglobin synthesis. The mechanism involves:
- Absorption and Distribution : this compound is administered intravenously, allowing for rapid absorption into the bloodstream. It bypasses gastrointestinal absorption barriers, making it effective in conditions where oral iron is ineffective due to malabsorption or gastrointestinal issues .
- Iron Metabolism Regulation : Iron released from dextran interacts with transferrin and is incorporated into hemoglobin and other iron-containing proteins essential for various cellular functions .
Effects on Lipid Metabolism
Recent studies have highlighted the impact of this compound on lipid metabolism and oxidative stress. A notable study involving Fischer rats demonstrated that administration of this compound led to significant alterations in lipid metabolism:
- Increased Serum Lipids : Rats treated with this compound exhibited higher serum cholesterol and triacylglycerol levels compared to control groups .
- Gene Expression Changes : this compound was associated with decreased expression of genes involved in fatty acid oxidation (e.g., pparα and cpt1a) and increased expression of genes related to lipid transport (e.g., apoB-100). This suggests that this compound may impair lipid oxidation while enhancing lipid transport in the bloodstream .
- Oxidative Stress Induction : The treatment resulted in elevated levels of oxidative stress markers such as carbonyl proteins and thiobarbituric acid reactive substances (TBARS), indicating potential cellular damage due to reactive oxygen species generated during iron metabolism .
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly for treating iron deficiency anemia in conditions such as inflammatory bowel disease (IBD) and chronic kidney disease:
- Intravenous vs. Oral Iron : A study comparing intravenous this compound to oral iron in IBD patients found that intravenous administration resulted in a greater increase in hemoglobin levels over eight weeks (2.0 g/dL for IV vs. 0.6 g/dL for oral) . This highlights the superior efficacy of intravenous formulations in certain populations.
- Adverse Effects : While generally well-tolerated, some patients reported gastrointestinal side effects with oral formulations, whereas intravenous this compound had a low incidence of infusion-related reactions . However, a small percentage experienced anaphylactoid reactions, necessitating caution during administration .
Safety Profile
The safety of this compound has been extensively studied:
- Adverse Events : In a cohort study analyzing adverse events associated with various intravenous iron formulations, the incidence rate for this compound was approximately 3.8%, indicating a relatively favorable safety profile compared to other formulations like iron sucrose .
- Contraindications : this compound is contraindicated in certain populations, particularly pediatric patients due to the risk of serious adverse effects. Its use is discouraged in cases where alternative therapies are available .
Case Studies
Several case studies have illustrated the clinical applications and outcomes associated with this compound therapy:
- Case Study on IBD Patients : A cohort of 33 IBD patients receiving IV this compound showed significant improvement in hemoglobin levels without exacerbating disease activity, demonstrating its effectiveness even in complex clinical scenarios .
- Comparison with Iron Sucrose : A study comparing the effectiveness of low molecular weight this compound versus iron sucrose found both treatments equally effective at raising hemoglobin levels but noted a higher incidence of musculoskeletal adverse events with sucrose .
特性
IUPAC Name |
iron;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZXTUSAYBWAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16547-58-3, 10028-22-5 (Parent) | |
Record name | Sulfuric acid, iron(2+) salt (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16547-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfuric acid, iron salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80906016 | |
Record name | Sulfuric acid--iron (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Iron dextran is a dark reddish-brown liquid. Colloidal suspension of an iron-dextran complex in water. pH 5.2-6.5. | |
Record name | IRON DEXTRAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20531 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | IRON DEXTRAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20531 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Very soluble in water, Very soluble in DMSO; decomposes in 95% ethanol and acetone, Extremely soluble in water; insoluble in most org solvents, Completely miscible with 0.9% sodium chloride injection. | |
Record name | IRON DEXTRAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20531 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Iron Dextran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00893 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IRON DEXTRAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
After iron dextran is injected, the circulating iron dextran is removed from the plasma by cells of the reticuloendothelial system, which split the complex into its components of iron and dextran. The iron is immediately bound to the available protein moieties to form hemosiderin or ferritin, the physiological forms of iron, or to a lesser extent to transferrin. This iron which is subject to physiological control replenishes hemoglobin and depleted iron stores., ... Circulating iron dextran is removed from the plasma by cells of the reticuloendothelial system, which split the complex into its components of iron and dextran. The iron is immediately bound to the available protein moieties to form hemosiderin or ferritin, the physiological forms of iron, or to a lesser extent to transferrin. This iron which is subject to physiological control replenishes hemoglobin and depleted iron stores., ... The toxicity of iron in biological systems is believed to be attributed to its ability to catalyze the generation of oxygen-free radicals. In the current investigation, the dose-dependent effects of chronic iron-loading on heart tissue concentrations of iron, glutathione peroxidase (GPx) activity, free-radical production, and cardiac dysfunction were investigated in a murine model of iron-overload cardiomyopathy. It was shown that chronic iron-overload results in dose-dependent (a) increases in myocardial iron burden, (b) decreases in the protective antioxidant enzyme GPx activity, (c) increased free-radical production, and (d) increased mortality. These findings show that the mechanism of iron-induced heart dysfunction involves in part free radical-mediated processes. | |
Record name | Iron Dextran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00893 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IRON DEXTRAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark brown, slightly viscous solution | |
CAS No. |
9004-66-4, 10124-49-9, 7720-78-7 | |
Record name | IRON DEXTRAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20531 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Iron sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10124-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ferrous sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7720-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfuric acid, iron salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron Dextran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00893 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Feosol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Feosol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfuric acid, iron salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfuric acid--iron (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulphuric acid, iron salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Iron dextran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Reaction mass of phenol and sodium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IRON DEXTRAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does iron dextran deliver iron to the body?
A1: After intravenous or intramuscular administration, this compound is taken up by cells of the reticuloendothelial system, primarily macrophages in the liver, spleen, and bone marrow []. These macrophages break down this compound, releasing iron for utilization by the body.
Q2: What happens to the iron released from this compound?
A2: The released iron is incorporated into ferritin, the body’s iron storage protein, or used to synthesize hemoglobin, the protein in red blood cells responsible for oxygen transport [, ].
Q3: What is the molecular formula and weight of this compound?
A3: Due to the complex nature of this compound, a precise molecular formula and weight are not available. The compound consists of a variable number of ferric hydroxide (FeO(OH)) molecules complexed with a dextran polysaccharide backbone.
Q4: Can this compound be administered during hemodialysis?
A4: Research indicates minimal removal of this compound during hemodialysis with polysulfone or hemophane membrane dialyzers, suggesting that administration during hemodialysis is convenient and efficient [].
Q5: Is this compound stable in peritoneal dialysis bags?
A5: Further research is needed to confirm the stability of this compound in peritoneal dialysis bags at various concentrations and under different storage conditions [].
Q6: Does this compound exhibit catalytic activity?
A6: Currently, there is limited scientific evidence demonstrating direct catalytic properties of this compound itself. The compound primarily serves as an iron delivery system.
Q7: Have computational models been used to study this compound?
A7: While computational studies specifically focusing on this compound are limited in the provided research, computational chemistry could be employed to explore its structure-activity relationships and interaction with biological molecules.
Q8: Does the molecular weight of this compound affect its properties?
A8: Although specific SAR studies are not detailed in the provided research, it is known that lower molecular weight this compound preparations are associated with fewer adverse reactions compared to older, higher molecular weight formulations [].
Q9: What formulation strategies are used to improve this compound?
A9: Research describes a preparation method for this compound that focuses on enhancing its solubility in cold water and increasing iron content while minimizing ionic impurities [].
Q10: Are there specific SHE considerations for this compound?
A10: While not explicitly discussed in the provided research, as with any pharmaceutical compound, handling, manufacturing, and disposal of this compound should adhere to established Safety, Health, and Environmental (SHE) regulations.
Q11: How is this compound absorbed and distributed in the body?
A11: Following administration, this compound is gradually absorbed from the injection site []. Distribution studies in pregnant rhesus monkeys indicate that iron derived from this compound crosses the placental barrier and is found in various fetal tissues [].
Q12: How is this compound metabolized and excreted?
A12: this compound is primarily metabolized by macrophages of the reticuloendothelial system [, ]. Excretion of this compound itself is minimal, and excess iron is primarily regulated through controlled absorption rather than excretion.
Q13: Is this compound effective in treating anemia in chronic kidney disease patients?
A13: Studies demonstrate the effectiveness of both low molecular weight this compound and iron sucrose in correcting iron deficiency anemia in pre-dialysis CKD patients, though no significant difference was observed between the two treatments [].
Q14: Can this compound be used in animal models of disease?
A14: this compound is frequently used in animal research. Studies have explored its effects on:
- Polymorphonuclear cell function in hemodialysis patients: Research shows this compound attenuates the function of these immune cells in hemodialysis patients [].
- Iron overload in rats: this compound has been used to induce iron overload in rats to study potential protective effects of compounds like silymarin and deferoxamine [].
- Anemia prevention in piglets: Studies demonstrate the effectiveness of this compound in preventing iron deficiency anemia in piglets [, ].
Q15: What are the potential adverse effects of this compound?
A15: While generally safe, this compound can cause side effects, including:
- Hypersensitivity reactions: These can range from mild to severe, including anaphylaxis [, , ].
- Local reactions: Pain, swelling, and staining at the injection site can occur [].
- Iron overload: Excessive iron accumulation can damage organs if this compound is administered inappropriately [].
Q16: What safety measures are recommended when administering this compound?
A16: To mitigate risks associated with this compound administration, healthcare professionals should:
- Administer a test dose: A smaller dose is often given before the full dose to assess for hypersensitivity reactions, particularly for this compound [].
- Monitor for adverse reactions: Close observation is crucial, especially during and immediately after administration [].
- Calculate dosage carefully: Avoid exceeding recommended dosages to prevent iron overload [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。